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molecular formula C9H7NO4 B1366521 5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 67765-42-8

5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1366521
M. Wt: 193.16 g/mol
InChI Key: KIZGBTDENGRWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07491718B2

Procedure details

A solution of 2-amino-6-methoxybenzoic acid (10 g, 60 mmol), water (330 mL), and sodium hydroxide (7.2 g, 176 mmol) was treated with phosgene (20% solution in toluene, 82 mL, 164 mmol) over 1 hour and filtered. The filter cake was dried to provide the desired product. MS (ESI(+)) m/e 194 (M+H)+, 211 (M+NH4)+, 216 (M+Na)+; (ESI(−)) m/e 192 (M−H)+; 1H NMR (300 MHz, DMSO-d6) δ 11.57 (s, 1H), 7.64 (t, 1H), 6.84 (d, 1H), 6.68 (d, 1H), 3.88 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[C:15](Cl)(Cl)=[O:16]>O>[CH3:12][O:11][C:7]1[C:3]2[C:4](=[O:6])[O:5][C:15](=[O:16])[NH:1][C:2]=2[CH:10]=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
7.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
82 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
330 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1C(OC(N2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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